molecular formula C7H7BrClNO2S B8549095 5-bromo-3-chloro-N-methoxy-N-methylthiophene-2-carboxamide

5-bromo-3-chloro-N-methoxy-N-methylthiophene-2-carboxamide

Cat. No. B8549095
M. Wt: 284.56 g/mol
InChI Key: RYKIIEOCUGDGEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09181236B2

Procedure details

To a stirred solution of 5-bromo-3-chloro-N-methoxy-N-methylthiophene-2-carboxamide (1 g, 3.5 mmol) in THF (10 mL) was added MeMgBr (1.1 mL, 3.5 mmol) under N2 at RT. The mixture was stirred at RT for 0.5 h and quenched by aqueous NH4Cl. The resulting solution was extracted with EtOAc. The organic layers were dried over Na2SO4, concentrated and purified by column to give 0.6 g of 1-(5-bromo-3-chlorothiophen-2-yl)ethanone. MS (M+H): 239, 241. 1H NMR (400 MHz, CDCl3): δ 6.95 (s, 1H), 2.57 (s, 3H).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.1 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[S:6][C:5]([C:7](N(OC)C)=[O:8])=[C:4]([Cl:13])[CH:3]=1.[CH3:14][Mg+].[Br-]>C1COCC1>[Br:1][C:2]1[S:6][C:5]([C:7](=[O:8])[CH3:14])=[C:4]([Cl:13])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC1=CC(=C(S1)C(=O)N(C)OC)Cl
Name
Quantity
1.1 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at RT for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by aqueous NH4Cl
EXTRACTION
Type
EXTRACTION
Details
The resulting solution was extracted with EtOAc
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by column

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
BrC1=CC(=C(S1)C(C)=O)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: CALCULATEDPERCENTYIELD 71.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.